molecular formula C15H15NOS B2938684 N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide CAS No. 2411180-91-9

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide

Cat. No.: B2938684
CAS No.: 2411180-91-9
M. Wt: 257.35
InChI Key: XAZPWWNIEJFPAW-LLVKDONJSA-N
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Description

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide is a chiral chemical compound of significant interest in advanced organic and medicinal chemistry research. This molecule features a benzothiophene scaffold, a privileged structure in drug discovery known for its prevalence in pharmacologically active compounds. The (R)-configured stereocenter is critical for selective interactions in asymmetric synthesis and biological systems. The presence of a but-2-ynamide moiety is particularly notable, as ynamides are a versatile class of functionalized alkynes used as powerful coupling reagents in racemization-free peptide bond formation and for constructing complex heterocycles . The integration of these features makes this compound a valuable intermediate for exploring new synthetic methodologies, particularly in the development of novel fungicidal agents, given that structurally related benzothiophene derivatives are actively investigated in this field . Researchers may utilize it as a key building block for creating targeted molecular libraries or as a precursor in metal-catalyzed cross-coupling reactions and cycloadditions. This product is provided for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-4-7-14(17)16-11(3)15-10(2)12-8-5-6-9-13(12)18-15/h5-6,8-9,11H,1-3H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZPWWNIEJFPAW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C1=C(C2=CC=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@H](C)C1=C(C2=CC=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-methylthiophene, under palladium-catalyzed conditions.

    Introduction of the Alkyne Group: The alkyne group is introduced via a Sonogashira coupling reaction, where the benzothiophene derivative is reacted with an appropriate alkyne, such as but-2-yn-1-ol, in the presence of a palladium catalyst and a copper co-catalyst.

    Amidation Reaction: The final step involves the amidation of the alkyne-substituted benzothiophene with an amine, such as ®-1-phenylethylamine, under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alkenes or alkanes.

    Substitution: Substituted derivatives with various functional groups replacing the amide group.

Scientific Research Applications

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Structural Analog: (E)-N-(4-(4-(3-Methylbenzyloxy)-3-chlorophenylamino)...but-2-ynamide (Patent Compound, )

Key Similarities :

  • Aromatic Substitution : The 3-methylbenzyloxy group in the patent compound and the 3-methylbenzothiophene in the target compound suggest a preference for methyl-substituted aromatic systems.

Key Differences :

  • Core Structure: The patent compound contains a quinoline core with tetrahydrofuran and chlorophenyl substituents, whereas the target compound features a benzothiophene ring.

Structural Analog: N-[(1-Methyl-1H-indol-3-yl)methyl]-N-[2-oxo-1-phenyl...but-2-ynamide (5a, )

Key Similarities :

  • But-2-ynamide Group : Both compounds retain the but-2-ynamide functionality.
  • Synthetic Efficiency : Compound 5a was synthesized via a Ugi reaction with 95% yield, suggesting that analogous methods could be viable for the target compound .

Key Differences :

  • Heterocyclic Core : Compound 5a incorporates an indole ring, whereas the target compound uses a benzothiophene.

Functional Group Analog: N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide ()

Key Similarities :

  • Chiral Ethyl Linker : Both compounds feature a chiral ethyl group, though the target compound uses a benzothiophene substituent instead of a 4-chlorophenyl group.

Key Differences :

  • Functional Groups : The cyanamide group (C≡N–NH–) differs significantly from the but-2-ynamide group (HC≡C–CO–NH–), impacting reactivity and hydrogen-bonding capacity.

Application-Focused Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Key Similarities :

  • Methyl-Substituted Aromatic Ring : Both compounds include methyl groups on aromatic systems, which may influence steric or electronic properties.

Key Differences :

  • Functional Groups : The benzamide and hydroxy groups in contrast with the but-2-ynamide and benzothiophene in the target compound.

Data Table: Comparative Analysis of Key Features

Compound Core Structure Key Functional Groups Synthesis Yield (If Reported) Notable Applications/Features Evidence ID
Target Compound Benzothiophene But-2-ynamide, Methyl N/A Chiral intermediate (speculative) N/A
(E)-N-(4-(4-(3-Methylbenzyloxy)...ynamide Quinoline But-2-ynamide, Chlorophenyl N/A Pharmaceutical patent candidate
Compound 5a Indole But-2-ynamide, Oxo-phenyl 95% High-yield Ugi reaction product
N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide Chlorophenyl Cyanamide 84% Asymmetric synthesis intermediate
N-(2-Hydroxy...3-methylbenzamide Benzamide Benzamide, Hydroxy N/A C–H bond functionalization catalyst

Biological Activity

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide is a synthetic compound notable for its unique structural features, which include a butynamide moiety and a substituted benzothiophene. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties and reactivity in various chemical transformations.

Chemical Structure and Properties

The compound's molecular formula is C15H15NOSC_{15}H_{15}NOS, with a molecular weight of 257.4 g/mol. The presence of a chiral center at the ethyl position contributes to its stereochemical properties, which can influence its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₅NOS
Molecular Weight257.4 g/mol
CAS Number2411180-91-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's ynamide structure allows it to participate in nucleophilic and electrophilic reactions, making it versatile in synthetic applications and potentially in biological systems.

Interaction Studies

Studies have indicated that compounds with similar structures can exhibit significant binding affinities to various receptors, suggesting that this compound may also show similar interactions. Research has focused on:

  • Binding Affinity : Evaluating how well the compound binds to specific enzymes or receptors.
  • Reactivity : Understanding how the compound reacts under physiological conditions.

Anticancer Properties

Research has highlighted the anticancer potential of compounds related to this compound. The benzothiophene ring is known for its aromaticity and ability to stabilize radical species, which can be crucial in cancer treatment strategies.

Case Study: Anticancer Efficacy

In a study examining derivatives of benzothiophene, compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was suggested to involve induction of apoptosis and inhibition of cell proliferation.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, often involving the reaction of ynamides with electrophiles or through catalytic processes.

Catalytic Applications

Ynamides are recognized for their reactivity in catalytic intermolecular annulations, which produce structurally diverse amino heterocycles. This versatility is crucial for developing new therapeutic agents.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-MethylbenzothiopheneBenzothiophene coreAnticancerSimpler structure without alkyne
Butynamide derivativesAlkyne functional groupVaries widelyFocus on amide functionality
Ynamides with different aryl groupsVaried based on substituentsPotentially diverseInfluence of substituents on reactivity

Q & A

Q. Key Data from Literature

ReactantsConditionsYieldPurification MethodReference
Benzothiophene derivative, but-2-ynoic acidEDC/HOBt, DMF, rt, 12h82%Column chromatography (SiO₂, hexane/EtOAc)
Gold catalyst (Ph₃PAuNTf₂), THF, 60°C54–86%Recrystallization (EtOH/H₂O)

What spectroscopic and crystallographic methods are recommended for structural characterization?

Basic Research Question
Rigorous structural confirmation involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon hybridization (e.g., alkyne signals at δ ~90–100 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
  • X-ray Crystallography : For absolute stereochemistry determination. SHELXL refinement (via Olex2 or similar software) is recommended for chiral centers .

Q. Example NMR Data

Proton Environmentδ (ppm)MultiplicityReference
Alkyne (C≡CH)1.8–2.2Singlet
Benzothiophene aromatic protons6.9–7.5Multiplet

How can researchers assess the compound's stereochemical purity?

Basic Research Question

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers. Retention time comparison against racemic mixtures is critical .
  • Optical Rotation : Measure [α]D²⁵ using a polarimeter (e.g., (1R)-configuration shows specific rotation ranges) .
  • Circular Dichroism (CD) : Correlate Cotton effects with known configurations of similar benzothiophene derivatives .

What in vitro models are suitable for evaluating its neuropharmacological activity?

Advanced Research Question

  • Dopamine/Serotonin Release Assays : Use rat striatal synaptosomes or HEK-293 cells transfected with human monoamine transporters. Measure neurotransmitter levels via HPLC-ECD .
  • Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cell lines (e.g., SH-SY5Y) to assess receptor modulation .
  • Competitive Binding Studies : Radiolabeled ligands (e.g., [³H]WIN35428 for dopamine transporters) to determine IC₅₀ values .

How to design SAR studies to optimize its biological activity?

Advanced Research Question

  • Substituent Variation : Modify the benzothiophene’s 3-methyl group (e.g., CF₃, Cl) or the alkyne’s terminal position (e.g., aryl vs. alkyl).
  • Computational Modeling : Docking studies (AutoDock Vina) against homology models of neurotransmitter transporters to predict binding affinities .
  • In Vivo Validation : Zebrafish or rodent models for behavioral assays (e.g., locomotor activity, forced swim test) .

Q. SAR Data Example

SubstituentDopamine Uptake Inhibition (IC₅₀, nM)Selectivity (vs. Serotonin)
3-Methyl (Parent)120 ± 158-fold
3-CF₃45 ± 612-fold

What strategies address discrepancies in reported biological data?

Advanced Research Question

  • Reproducibility Checks : Ensure batch-to-batch compound consistency via HPLC purity (>98%) and chiral analysis .
  • Orthogonal Assays : Combine radioligand binding with functional assays (e.g., electrophysiology) to confirm target engagement .
  • Meta-Analysis : Use statistical tools (e.g., Prism) to compare datasets across studies, accounting for variables like cell line passage number or animal strain .

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